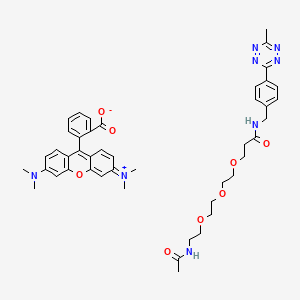![molecular formula C34H32N4O3 B12383852 N-[2-[2-(2-azidoethoxy)ethoxy]ethyl]-4-[4-(2-pyren-1-ylethynyl)phenyl]butanamide](/img/structure/B12383852.png)
N-[2-[2-(2-azidoethoxy)ethoxy]ethyl]-4-[4-(2-pyren-1-ylethynyl)phenyl]butanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[2-[2-(2-azidoethoxy)ethoxy]ethyl]-4-[4-(2-pyren-1-ylethynyl)phenyl]butanamide is a complex organic compound that features both azido and pyrene groups The azido group is known for its reactivity, particularly in click chemistry, while the pyrene group is a polycyclic aromatic hydrocarbon known for its fluorescence properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-[2-(2-azidoethoxy)ethoxy]ethyl]-4-[4-(2-pyren-1-ylethynyl)phenyl]butanamide typically involves multiple steps:
Formation of the Azido Group: The azido group can be introduced via nucleophilic substitution reactions where a suitable leaving group (e.g., a halide) is replaced by an azide ion.
Attachment of the Pyrene Group: The pyrene moiety can be attached through Sonogashira coupling, which involves the reaction of an aryl halide with a terminal alkyne in the presence of a palladium catalyst and a copper co-catalyst.
Linking the Functional Groups: The final step involves linking the azido and pyrene groups through a series of etherification and amidation reactions.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and catalyst concentrations, would be crucial to maximize yield and purity. Continuous flow chemistry could be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Click Chemistry: The azido group readily undergoes cycloaddition reactions with alkynes to form triazoles, a key reaction in click chemistry.
Oxidation and Reduction: The pyrene group can participate in redox reactions, altering its electronic properties.
Substitution Reactions: The azido group can be substituted by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Cycloaddition: Copper(I) catalysts are commonly used for azide-alkyne cycloaddition.
Oxidation: Strong oxidizing agents like potassium permanganate can be used to oxidize the pyrene group.
Substitution: Nucleophiles such as amines or thiols can replace the azido group.
Major Products
Triazoles: Formed from azide-alkyne cycloaddition.
Oxidized Pyrene Derivatives: Resulting from oxidation reactions.
Substituted Derivatives: Formed from nucleophilic substitution of the azido group.
Scientific Research Applications
Chemistry
Materials Science: The compound’s fluorescence properties make it useful in the development of fluorescent probes and sensors.
Bioconjugation: The azido group allows for easy attachment to biomolecules, facilitating the study of biological processes.
Biology and Medicine
Imaging: The fluorescent properties of the pyrene group can be utilized in cellular imaging techniques.
Drug Delivery: The compound can be used to create drug conjugates for targeted delivery.
Industry
Polymer Chemistry: The compound can be incorporated into polymers to impart unique optical properties.
Electronics: Its electronic properties make it a candidate for use in organic electronic devices.
Mechanism of Action
The compound exerts its effects primarily through its functional groups:
Azido Group: Participates in click chemistry, enabling the formation of stable triazole linkages.
Pyrene Group: Exhibits fluorescence, which can be used for imaging and sensing applications.
Molecular Targets and Pathways
Bioconjugation: Targets biomolecules through azide-alkyne cycloaddition.
Fluorescence: Interacts with light to emit fluorescence, useful in imaging applications.
Comparison with Similar Compounds
Similar Compounds
2-[2-(Dimethylamino)ethoxy]ethanol: Similar in having an ethoxy group but lacks the azido and pyrene functionalities.
Bromomethyl methyl ether: Contains an ether group but differs significantly in structure and reactivity.
Uniqueness
N-[2-[2-(2-azidoethoxy)ethoxy]ethyl]-4-[4-(2-pyren-1-ylethynyl)phenyl]butanamide is unique due to the combination of azido and pyrene groups, which confer both reactivity and fluorescence. This dual functionality is not commonly found in similar compounds, making it particularly valuable for applications requiring both properties.
Properties
Molecular Formula |
C34H32N4O3 |
|---|---|
Molecular Weight |
544.6 g/mol |
IUPAC Name |
N-[2-[2-(2-azidoethoxy)ethoxy]ethyl]-4-[4-(2-pyren-1-ylethynyl)phenyl]butanamide |
InChI |
InChI=1S/C34H32N4O3/c35-38-37-20-22-41-24-23-40-21-19-36-32(39)6-1-3-25-7-9-26(10-8-25)11-12-27-13-14-30-16-15-28-4-2-5-29-17-18-31(27)34(30)33(28)29/h2,4-5,7-10,13-18H,1,3,6,19-24H2,(H,36,39) |
InChI Key |
AUPFGDDBLIYSNP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C3C(=C1)C=CC4=C(C=CC(=C43)C=C2)C#CC5=CC=C(C=C5)CCCC(=O)NCCOCCOCCN=[N+]=[N-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


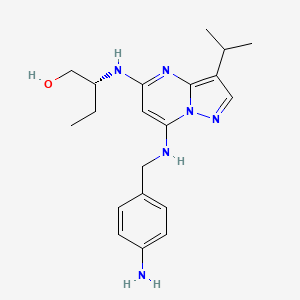
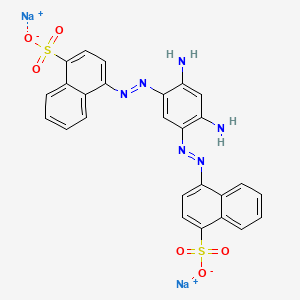
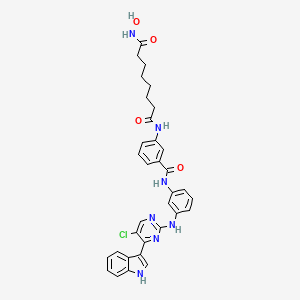
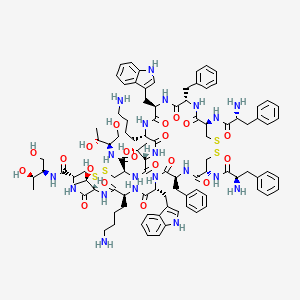
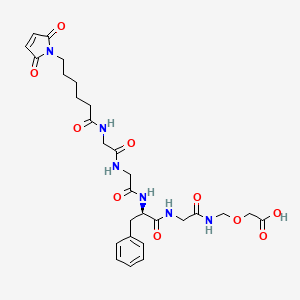
![[Des-Arg10]-HOE I40](/img/structure/B12383828.png)

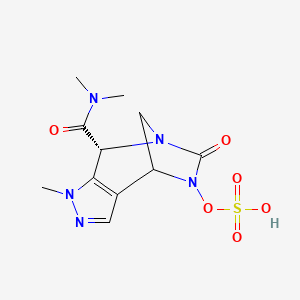
![(2S)-2-[[(2S)-6-amino-2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S,3S)-2-[[(2S,3S)-2-[[(2R)-2-[[(2S)-3-carboxy-2-[[(2S)-2-[[(2S)-2,4-diamino-4-oxobutanoyl]amino]-3-hydroxypropanoyl]amino]propanoyl]amino]-3-sulfanylpropanoyl]amino]-3-methylpentanoyl]amino]-3-methylpentanoyl]amino]-3-hydroxypropanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]hexanoyl]amino]-3-methylpentanoyl]amino]-4-carboxybutanoyl]amino]-5-oxopentanoyl]amino]hexanoyl]amino]pentanedioic acid](/img/structure/B12383835.png)

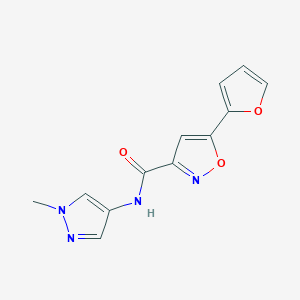
![N-[(5S)-5-(1H-benzimidazol-2-yl)-5-[(4-phenylbenzoyl)amino]pentyl]-5-nitrofuran-2-carboxamide](/img/structure/B12383848.png)
![disodium;6-acetamido-4-hydroxy-3-[[4-(2-sulfonatooxyethylsulfonyl)phenyl]diazenyl]naphthalene-2-sulfonate](/img/structure/B12383855.png)
